Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride
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Overview
Description
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is known for its diverse biological activities and is often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives.
Scientific Research Applications
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and a benzoxazole or benzimidazole moiety, but they differ in their specific substituents and overall structure.
Benzothiazole derivatives: These compounds share a similar heterocyclic core but have different functional groups and biological activities.
Properties
Molecular Formula |
C13H16ClN3O3 |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
methyl 2-piperazin-1-yl-1,3-benzoxazole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-18-12(17)9-2-3-10-11(8-9)19-13(15-10)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3;1H |
InChI Key |
FUUXNPNNVDTQME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)N3CCNCC3.Cl |
Origin of Product |
United States |
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